molecular formula C6H5BrO2S B1341931 5-Bromo-3-methylthiophene-2-carboxylic acid CAS No. 38239-45-1

5-Bromo-3-methylthiophene-2-carboxylic acid

Cat. No. B1341931
CAS RN: 38239-45-1
M. Wt: 221.07 g/mol
InChI Key: JFFWMBSFXUTFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methylthiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The presence of the bromo and methyl groups, as well as the carboxylic acid function, suggests that this compound could be of interest in various chemical syntheses and potentially have biological activity.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions like nucleophilic substitution and bromination, with an overall yield of 67% . Similarly, the synthesis of 5-phenylthiophenecarboxylic acid derivatives, which are structurally related to 5-bromo-3-methylthiophene-2-carboxylic acid, involves various steps including acylation and coupling reactions . These methods could potentially be adapted for the synthesis of 5-bromo-3-methylthiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray crystallography . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding the compound's reactivity and interactions. The molecular structure of thiophene derivatives can influence their physical properties and reactivity in chemical reactions.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions . These reactions are useful for creating new bonds between different aromatic compounds, which can lead to the synthesis of novel molecules with potential pharmacological activities. The presence of the bromo group in 5-bromo-3-methylthiophene-2-carboxylic acid makes it a suitable candidate for such cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents like bromo or methyl groups can affect the compound's electron distribution and, consequently, its reactivity . The carboxylic acid group can also contribute to the compound's acidity and its ability to form hydrogen bonds, which can be important in biological systems.

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors .
  • Synthesis of Other Compounds

    • Thiophene derivatives can be used as intermediates in the synthesis of other compounds .
    • For example, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
  • Pharmaceutical Applications

    • Some thiophene-based drugs have been developed. For instance, articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthesis of Polythiophenes

    • Thiophene derivatives are used in the synthesis of polythiophenes .
    • Polythiophenes are conducting polymers that have applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs) .
  • Preparation of Other Thiophene Derivatives

    • 2-Bromo-3-methylthiophene was used in the preparation of 2-bromo-3-(bromomethyl)thiophene, a lachrymatory compound .
  • Early Discovery Research

    • Sigma-Aldrich provides “5-Bromo-3-methylthiophene-2-carboxylic acid” to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

5-bromo-3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFWMBSFXUTFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592584
Record name 5-Bromo-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylthiophene-2-carboxylic acid

CAS RN

38239-45-1
Record name 5-Bromo-3-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 50.4 g of sodium phosphate, monobasic, (1.5 mol) in 600 mL of water, followed by 131 mL of a 35% hydrogen peroxide solution were added to a solution of 5-bromo-3-methyl-thiophene-2-carbaldehyde (300 g, 1.46 mol), example 1-a, in 1.5 L of acetonitrile. The resultant solution was cooled to 0° C. with an external ice bath, and a solution of 170 g of sodium perchlorite in 2 L of water was added dropwise over a 2 hour period. The reaction mixture was allowed to warm to room temperature, and stirred for 1.5 h. The reaction was quenched with the addition of 10 g of sodium sulfite, and stirred for 15 min. The mixture was acidified to ca. pH 3 with 1 N HCl solution, and cooled to 0° C. An off-white precipitate was collected on a medium glass filter funnel. The precipitate was washed twice with water and then dissolved in ethyl acetate. The aqueous acetonitrile solution was extracted once with ethyl acetate, and the organic fraction was combined with the pervious ethyl acetate solution. The combined organic fractions were dried over anhydrous magnesium sulfate and concentrated under hi-vacuum to produce 305 g of a tan solid. 1H NMR (CDCl3, 200 MHz): δ=6.91 (s, 1H), 2.52 (s, 3H); MS: (−) m/z 218.92, 220.94 (M−1, 79Br/81Br)
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
170 g
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-methyl-2-thiophenecarboxylic acid (6.00 g, 42.20 mmol) in tetrahydrofuran (90 mL) under nitrogen atmosphere at −78° C. was added dropwise n-butyllithium (2.5 M solution in hexanes, 40.5 mL, 101.2 mmol). The resulting reaction mixture was stirred at the same temperature for 1 h, and then bromine (3.00 mL, 58.38 mmol) was added dropwise. After 1 h at −78° C. the cooling bath was removed, and the mixture was allowed to warm to ambient temperature during 1 h, and then quenched with water (100 mL). The aqueous layer was extracted with ethyl acetate (100 mL). The organic layer was washed with water (100 mL), and the combined aqueous layer was acidified at 0° C. with 37% aqueous hydrochloric acid to pH˜1-2. The aqueous layer was extracted with ethyl acetate (2×100 mL), and the combined organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was triturated with ethyl acetate in hexanes to afford 5-bromo-3-methylthiophene-2-carboxylic acid as a beige solid (3.44 g, 37%): 1H NMR (300 MHz, CDCl3) δ 6.94 (s, 1H), 2.52 (s, 3H); MS (ES−) m/z 219.1 (M−1), 221.1 (M−1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methylthiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-methylthiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-methylthiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-methylthiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-methylthiophene-2-carboxylic acid

Citations

For This Compound
3
Citations
JT Liu - 2019 - spectrum.library.concordia.ca
… There are few reports related to 5bromo-3-methylthiophene-2-carboxylic acid and its corresponding ester.Without a published procedure, we devised two possible synthetic pathways (…
Number of citations: 0 spectrum.library.concordia.ca
MD Varney, CL Palmer, WH Romines… - Journal of medicinal …, 1997 - ACS Publications
… To a stirred solution of of 5-bromo-3-methylthiophene-2-carboxylic acid 48 (10.86 g, 49.1 mmol), HOBT (6.97 g, 51.6 mmol), DIEA (9.0 mL, 51.7 mmol), and l-glutamic acid diethyl ester …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
… Synthesized according to method A using 5-bromo-3-methylthiophene-2-carboxylic acid 22 (442 mg, 2 mmol) and 3-methoxy-N-methylbenzylamine (298 μL, 2 mmol). The residue was …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.